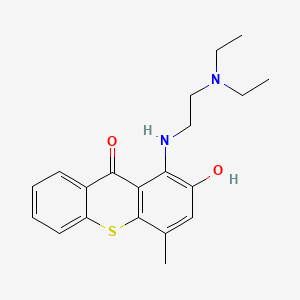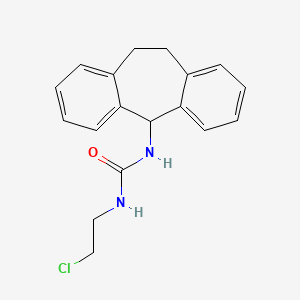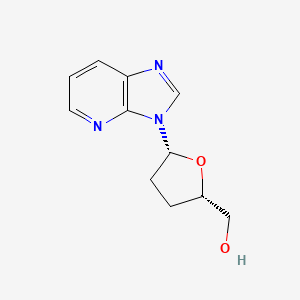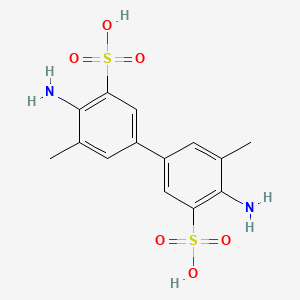
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is a chemical compound with the molecular formula C10H2Cl2O2S2 and a molecular weight of 289.158 g/mol . It is an achiral compound with no defined stereocenters or E/Z centers . This compound is also known by its systematic name, 4H,8H-Benzo[1,2-c:4,5-c′]dithiophene-4,8-dione, 1,3-dichloro- .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione typically involves the chlorination of 2,6-dithia-s-indacene-4,8-dione. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 3 positions . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The industrial process also includes steps for purification and isolation of the compound, such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dithia-s-indacene-4,8-dione
- 2,6-Dibromobenzo[1,2-b:4,5-b’]dithiophene-4,8-dione
- 1,3-Dichloro-2,4,6-trinitrobenzene
Uniqueness
1,3-Dichloro-2,6-dithia-s-indacene-4,8-dione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms in its structure. This unique combination of elements imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
33527-28-5 |
|---|---|
Molekularformel |
C10H2Cl2O2S2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
1,3-dichlorothieno[3,4-f][2]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H2Cl2O2S2/c11-9-5-6(10(12)16-9)8(14)4-2-15-1-3(4)7(5)13/h1-2H |
InChI-Schlüssel |
SQRUNFPRYUOOQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CS1)C(=O)C3=C(SC(=C3C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)








